molecular formula C18H26N4O4S B10998264 4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B10998264
M. Wt: 394.5 g/mol
InChI Key: XAICGLGMWKPICS-UHFFFAOYSA-N
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Description

4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound that features an indole moiety, a pyrazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, including the formation of the indole and pyrazine rings, followed by the introduction of the sulfonamide group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins, while the sulfonamide group can form hydrogen bonds with active site residues . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is unique due to its combination of these three functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H26N4O4S

Molecular Weight

394.5 g/mol

IUPAC Name

4-[1-(2-methoxyethyl)indole-6-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H26N4O4S/c1-19(2)27(24,25)22-10-8-21(9-11-22)18(23)16-5-4-15-6-7-20(12-13-26-3)17(15)14-16/h4-7,14H,8-13H2,1-3H3

InChI Key

XAICGLGMWKPICS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3CCOC

Origin of Product

United States

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